![molecular formula C27H30ClN7O3 B194505 Ethyl-3-(2-(((4-Carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazol-5-carboxamido)propanoat-Hydrochlorid CAS No. 211914-50-0](/img/structure/B194505.png)
Ethyl-3-(2-(((4-Carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazol-5-carboxamido)propanoat-Hydrochlorid
Übersicht
Beschreibung
This compound is a novel chemical compound with potential biological activity . It is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Molecular Structure Analysis
The molecular formula of this compound is C27H29N7O3 . The InChI string representation of its structure isInChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) . Physical And Chemical Properties Analysis
The molecular weight of this compound is 499.564 Da . Other physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Dabigatran-Ethylester-Hydrochlorid: Eine umfassende Analyse
Antikogulanztherapie: Dabigatran-Ethylester-Hydrochlorid wird hauptsächlich als Antikogulanzmittel eingesetzt. Es ist wirksam bei der Reduzierung des Schlaganfallrisikos bei Patienten mit nicht-klappenbedingtem Vorhofflimmern, indem es Thrombin hemmt, das eine Schlüsselrolle bei der Blutgerinnung spielt .
Herz-Kreislauf-Forschung: In der Herz-Kreislauf-Forschung hat Dabigatran vielversprechende Ergebnisse gezeigt, um die Größe atherosklerotischer Läsionen zu reduzieren, die Plaque-Stabilität zu verbessern, die Endothelfunktion zu verbessern und oxidativen Stress in Mausstudien zu reduzieren .
Pharmakokinetikstudie: Die Pharmakokinetik von Dabigatran beinhaltet die schnelle Hydrolyse durch unspezifische Esterasen zu seiner aktiven Form nach oraler Verabreichung, was es zu einem Studienobjekt für das Verständnis des Arzneimittelstoffwechsels macht .
Thrombin-Hemmung: Als ein potenter Thrombin-Hemmer wird Dabigatran verwendet, um die Rolle von Thrombin in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .
Enzymhemmungsforschung: Dabigatran-Ethylester-Hydrochlorid dient als Hemmer von Ribosyldihydronicotinamid-Dehydrogenase (NQO2), wodurch ein Werkzeug für die Forschung der Enzymfunktion und verwandter Stoffwechselwege bereitgestellt wird .
Überwachung der Antikogulationseffekte: Es erhöht die Prothrombinzeit (PT) und andere Gerinnungsparameter, die für die Überwachung der Antikogulationseffekte von Therapien entscheidend sind .
Studien zur Thrombozytenaggregation: Die Verbindung hemmt die Thrombin-induzierte Thrombozytenaggregation und bietet einen Weg für die Forschung zur Thrombozytenfunktion und verwandten Erkrankungen .
Revolution der oralen Antikoagulation: Dabigatran stellt einen bedeutenden Fortschritt in der oralen Antikoagulation dar, der stabile Wirkungen ohne die Notwendigkeit periodischer Laborkontrollen bietet und eine Verschiebung in der Antikoagulanztherapie-Management darstellt .
Wirkmechanismus
Target of Action
Dabigatran Ethyl Ester Hydrochloride, also known as Dabigatran, primarily targets thrombin (factor II) in the human coagulation system . Thrombin plays a central role in coagulation and hemostasis by activating factors V, XI, and fibrinogen itself (factor I) . Dabigatran also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2) .
Mode of Action
Dabigatran is a direct and reversible inhibitor of thrombin activity . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact, making possible the conversion to fibrin . This results in the inhibition of thrombin’s key role in human hemostasis . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation .
Biochemical Pathways
By inhibiting thrombin, Dabigatran affects the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot. Thrombin plays a central role in this cascade by activating platelets, catalyzing fibrinogen conversion into fibrin, and promoting clot stabilization . Therefore, Dabigatran’s inhibition of thrombin disrupts these processes, reducing the risk of thrombosis.
Pharmacokinetics
Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of Dabigatran’s action is a stable anticoagulation effect . It increases the prothrombin time (PT and the ratio INR), activated partial thromboplastin time (APTT), the thrombin time (TT), and the ecarin time (ECT) . This anticoagulation effect reduces the risk of venous thromboembolic events or stroke in patients .
Action Environment
The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment . It is contraindicated in patients with end-stage renal disease .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBKCGBULSVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593523 | |
| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211914-50-0 | |
| Record name | Dabigatran ethyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)
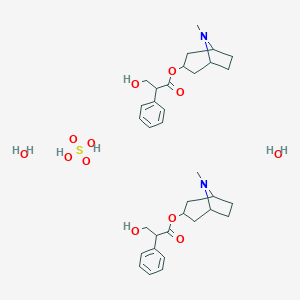

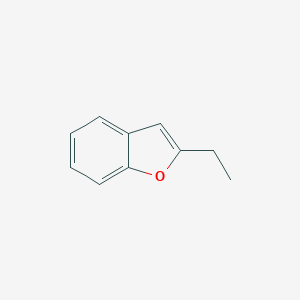

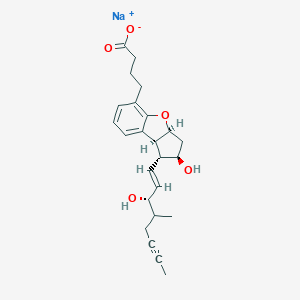
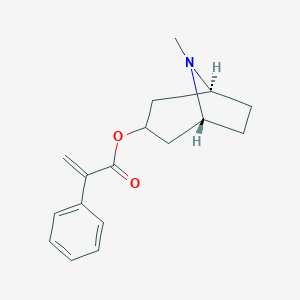


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)
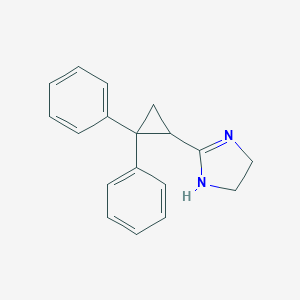
![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)